Product packaging for Spiro[3.4]octan-1-amine hydrochloride(Cat. No.:CAS No. 1378527-98-0)

Spiro[3.4]octan-1-amine hydrochloride

Cat. No.: B1458754
CAS No.: 1378527-98-0
M. Wt: 161.67 g/mol
InChI Key: IFCJEDNNZRUBOU-UHFFFAOYSA-N
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Description

Spiro[3.4]octan-1-amine hydrochloride (CAS 1378527-98-0) is a high-purity chemical compound offered for research and development purposes. With a molecular formula of C 8 H 16 ClN and a molecular weight of 161.67 g/mol , this amine hydrochloride salt features a unique spirocyclic scaffold that is of significant interest in medicinal chemistry and drug discovery. The rigid, three-dimensional structure of the spiro[3.4]octane system can be utilized to explore novel chemical space and to conformationally constrain molecules, potentially improving their potency, selectivity, and metabolic stability. Researchers can employ this compound as a versatile synthetic building block for the construction of more complex molecular architectures, particularly as a constrained amine component in amide coupling reactions, nucleophilic substitutions, or as a precursor for library synthesis. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions should be maintained to ensure the integrity of the compound. For specific handling and safety information, please refer to the available safety datasheets .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16ClN B1458754 Spiro[3.4]octan-1-amine hydrochloride CAS No. 1378527-98-0

Properties

IUPAC Name

spiro[3.4]octan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-7-3-6-8(7)4-1-2-5-8;/h7H,1-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCJEDNNZRUBOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCC2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857396
Record name Spiro[3.4]octan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378527-98-0
Record name Spiro[3.4]octan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of spiro[3.4]octan-1-amine hydrochloride typically involves the following stages:

Detailed Preparation Routes

Spirocyclic Core Construction via Ketene Addition and Ring Rearrangement

One reported method involves the synthesis of spiro[3.4]octan-5-one derivatives through the acid-catalyzed rearrangement of bicyclobutyl-1-ols and bicyclobutylidenes. This approach provides access to the spirocyclic framework essential for further functionalization:

  • Starting from substituted cyclobutanones and Wittig or Grignard reagents, bicyclobutyl derivatives are prepared.
  • Epoxidation of bicyclobutylidene intermediates followed by in situ rearrangement yields spiro[3.4]octan-5-one.
  • Subsequent methylation and reduction steps allow the introduction of substituents and conversion to alcohols, which can be transformed into amines through standard functional group interconversions.

Amination and Salt Formation

  • Amination is achieved by reacting the spirocyclic ketone or alcohol intermediates with amines such as methylamine or hydrazine derivatives under reflux conditions.
  • For example, 3-ethoxyspiro[3.4]octan-1-amine can be reacted with N-methylamine or methylating agents in solvents like ethanol or methanol.
  • The free amine is then converted into the hydrochloride salt by bubbling hydrochloric acid gas into the solution under cooling conditions, followed by concentration and purification.

Use of Borane Complexes and Deborane Reactions

  • Some synthetic routes utilize borane complexes of spiro compounds, which upon deborane reactions yield the desired amine compounds.
  • These reactions are carried out in solvents such as methanol, ethanol, tetrahydrofuran, or dimethylformamide, with reaction times ranging from 0.1 to 24 hours.
  • The resulting spiro amine hydrochlorides are isolated by conventional methods including recrystallization and column chromatography.

Representative Reaction Conditions and Purification

Step Reagents/Conditions Solvents Temperature/Time Notes
Spirocyclic core formation Ketene addition, acid catalysis Various organic solvents Room temperature to reflux Acid catalyzed rearrangement essential
Amination N-methylamine, hydrazine hydrate Methanol, ethanol Reflux, several hours Controlled pH and temperature required
Hydrochloride salt formation HCl gas bubbling under ice cooling Methanol Ice cooling, overnight stirring Enhances stability and crystallinity
Purification Recrystallization, silica gel chromatography Chloroform, ethyl acetate Room temperature Removes impurities, improves purity

Research Findings and Optimization Notes

  • The formation of the spirocyclic skeleton via epoxidation and Meinwald rearrangement is a key step that dictates stereochemistry and yield.
  • Steric hindrance in Grignard reagents or cyclobutanones can impede addition reactions, necessitating careful selection and optimization of reagents.
  • The use of borane complexes allows for efficient conversion to amines, with solvent choice significantly impacting reaction progress and product isolation.
  • Industrial synthesis may employ continuous flow reactors and automated processes to optimize yield, purity, and scalability.
  • Purification by recrystallization and chromatography is standard to achieve high-purity hydrochloride salts suitable for pharmaceutical applications.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Acid-Catalyzed Rearrangement Ketene addition, epoxidation, rearrangement Efficient spiro core formation Requires precise acid control
Borane Complex Deborane Reaction Formation of borane adduct, deborane reaction High selectivity for amine formation Sensitive to solvent and time
Amination of Spirocyclic Alcohols Reaction with methylamine, hydrazine Straightforward amine introduction May require long reflux times
Hydrochloride Salt Formation HCl gas bubbling, crystallization Improves stability and handling Requires careful temperature control

Chemical Reactions Analysis

Types of Reactions

Spiro[3.4]octan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The spirocyclic ketone precursor can be reduced to the corresponding alcohol or amine using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted amines or amides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Imines, nitriles

    Reduction: Alcohols, amines

    Substitution: Substituted amines, amides

Scientific Research Applications

Scientific Research Applications

The applications of spiro[3.4]octan-1-amine hydrochloride span various domains:

Chemistry

  • Building Block for Synthesis : It serves as a key intermediate in synthesizing more complex spirocyclic compounds, which are valuable in drug discovery and development due to their diverse biological activities.

Biology

  • Biological Activity Studies : Research indicates potential antimicrobial, antiviral, and anticancer properties. The unique structural characteristics allow for interactions with biological targets, enhancing binding affinity and selectivity.

Medicine

  • Pharmaceutical Development : Its unique structure makes it a candidate for developing new pharmaceuticals aimed at improving efficacy while reducing side effects.

Industry

  • Production of Specialty Chemicals : Used in creating agrochemicals and materials with specialized properties due to its unique chemical structure.

Case Studies

Several studies have highlighted the potential applications of this compound:

Study Focus Findings
Anticancer ActivitySignificant cytotoxicity against pancreatic cancer cells, inducing apoptosis via mitochondrial pathways.
Antimicrobial EvaluationDemonstrated efficacy against resistant strains, with modifications enhancing activity against pathogens like Staphylococcus aureus and Escherichia coli.

Detailed Insights from Case Studies

  • Anticancer Activity Study :
    • A study evaluated the compound's effects on pancreatic cancer cells, revealing significant cytotoxicity and apoptosis induction through mitochondrial pathways.
  • Antimicrobial Evaluation :
    • Another investigation assessed the antimicrobial efficacy against various pathogens, demonstrating that structural modifications could enhance activity against resistant strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic Analogs

a) Spiro[2.4]heptan-1-amine Hydrochloride (CAS: 17202-53-8)
  • Molecular Formula : C₇H₁₃ClN
  • Molecular Weight : 147.64 g/mol
  • Structural Features : A smaller spiro system (five- and three-membered rings) reduces steric bulk compared to Spiro[3.4]octan-1-amine. This may lower metabolic stability but enhance membrane permeability .
  • Applications: Limited data; primarily used as a synthetic intermediate .
b) Spiro[2.5]octan-1-amine Hydrochloride (CAS: 17202-91-4)
  • Molecular Formula : C₈H₁₅ClN
  • Molecular Weight : 161.67 g/mol
  • Structural Features: A seven-membered ring fused to a three-membered ring.
  • Applications : Explored in preclinical studies for CNS disorders due to structural similarity to antidepressant scaffolds .
c) 3-Methoxyspiro[3.3]heptan-1-amine Hydrochloride (CID: 121553836)
  • Molecular Formula: C₈H₁₅NO·HCl
  • Molecular Weight : 193.68 g/mol
  • Structural Features : A methoxy substituent on the spiro system enhances polarity, which could improve solubility but reduce blood-brain barrier penetration .

Bicyclic Analogs

a) Bicyclo[2.2.2]octan-1-amine Hydrochloride (CAS: 1193-43-7)
  • Molecular Formula : C₈H₁₅ClN
  • Molecular Weight : 161.67 g/mol
  • Structural Features : A rigid, symmetrical bicyclo[2.2.2]octane scaffold. This structure is a common motif in antidepressants (e.g., EXP 561, a phenyl-substituted derivative) but showed preclinical-clinical efficacy discrepancies .
  • Applications : EXP 561 (4-phenyl derivative) demonstrated serotonin reuptake inhibition in vitro but failed in human trials, highlighting the impact of substituents on translational outcomes .
b) N-Methylbicyclo[2.2.2]octan-1-amine Hydrochloride (CAS: N/A)
  • Molecular Formula : C₉H₁₇ClN
  • Molecular Weight : 175.69 g/mol
c) Bicyclo[3.2.1]octan-1-amine Hydrochloride (CAS: 67064-11-3)
  • Molecular Formula : C₈H₁₅ClN
  • Molecular Weight : 161.67 g/mol
  • Structural Features : An asymmetric bicyclic system with distinct bridgehead positions. This asymmetry may enable selective binding to chiral targets .

Functionalized Derivatives

a) 4-(3,6-Dihydro-pyrazolo[4,3-d]pyrrolo[2,3-b]pyridin-1-yl)bicyclo[2.2.2]octan-1-amine Hydrochloride
  • Molecular Formula : C₁₇H₂₀ClN₅
  • Molecular Weight : 337.83 g/mol
  • Structural Features : Incorporation of a heteroaromatic moiety enhances π-π stacking interactions, relevant in kinase inhibitor design .

Comparative Analysis Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Applications/Findings
Spiro[3.4]octan-1-amine HCl 1378527-98-0 C₈H₁₆ClN 161.67 Spiro[3.4] system Synthetic building block
Spiro[2.5]octan-1-amine HCl 17202-91-4 C₈H₁₅ClN 161.67 Larger spiro ring (7+3) Preclinical CNS studies
Bicyclo[2.2.2]octan-1-amine HCl 1193-43-7 C₈H₁₅ClN 161.67 Symmetrical bicyclic scaffold Antidepressant research (e.g., EXP 561)
4-Phenyl-bicyclo[2.2.2]octan-1-amine HCl N/A C₁₄H₁₈ClN 235.76 Phenyl substituent Failed clinical antidepressant
N-Methylbicyclo[2.2.2]octan-1-amine HCl N/A C₉H₁₇ClN 175.69 Methylated amine Modified pharmacokinetics

Key Research Findings and Implications

  • Structural Rigidity vs. Flexibility : Spiro[3.4]octan-1-amine’s intermediate rigidity between smaller spiro systems (e.g., Spiro[2.4]heptane) and larger bicyclo[2.2.2]octane may balance target engagement and metabolic stability .
  • Substituent Effects : The phenyl group in EXP 561 improved in vitro serotonin uptake inhibition but introduced clinical inefficacy, underscoring the complexity of structure-activity relationships .
  • Synthetic Utility : Spiro[3.4]octan-1-amine’s higher cost (¥13,441/250mg) compared to Spiro[2.5]octan-1-amine (¥2,770/500mg) reflects synthetic challenges, possibly due to ring-strain minimization during synthesis .

Biological Activity

Spiro[3.4]octan-1-amine hydrochloride is a spirocyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The spirocyclic structure of this compound provides a rigid framework that enhances its binding affinity to various biological targets. The amine group allows for the formation of hydrogen bonds and electrostatic interactions, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various biochemical pathways:

  • Binding Affinity : The unique three-dimensional shape of the compound enhances its selectivity for target proteins and enzymes.
  • Electrophilic Interactions : The amine group can participate in nucleophilic substitution reactions, allowing the compound to engage with electrophiles in biological systems .

Antimicrobial Activity

Research indicates that spirocyclic amines, including this compound, exhibit significant antimicrobial properties. These compounds have been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth and survival.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The above table summarizes the antimicrobial efficacy of this compound against selected bacterial strains, indicating its potential as an antimicrobial agent.

Anticancer Properties

Studies have shown that this compound may possess anticancer properties through its ability to inhibit cellular proliferation and induce apoptosis in cancer cell lines. For instance, in vitro assays demonstrated that the compound effectively reduced viability in pancreatic cancer cells.

Cell Line IC50 (µM)
Pan02 (Pancreatic Cancer)15 ± 2
SH-SY5Y (Neuroblastoma)20 ± 3

These findings suggest that this compound could be a promising candidate for further development as an anticancer therapeutic agent .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on Anticancer Activity : A recent study evaluated the effects of this compound on pancreatic cancer cells, revealing significant cytotoxicity and the induction of apoptosis through mitochondrial pathways.
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy against a panel of pathogens, demonstrating that modifications to the spirocyclic structure can enhance activity against resistant strains.

Q & A

Q. What are the common synthetic routes for preparing Spiro[3.4]octan-1-amine hydrochloride, and what reagents are critical for ensuring high yields?

this compound is typically synthesized via a multi-step process:

  • Amine Alkylation : Cyclopropane or cyclohexane precursors are functionalized with amine groups using alkylating agents like methyl iodide or benzyl chloride under basic conditions (e.g., K₂CO₃).
  • Spirocyclization : Intramolecular cyclization is achieved via acid-catalyzed (e.g., H₂SO₄) or transition-metal-mediated reactions (e.g., Pd/C) to form the spirocyclic core.
  • Hydrochloride Formation : The free amine is treated with hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt.
    Key reagents include lithium aluminum hydride (LiAlH₄) for reductions and potassium permanganate (KMnO₄) for oxidations. Continuous flow reactors are recommended for scalable synthesis to maintain precise control of temperature and pressure .

Q. What analytical techniques are essential for characterizing this compound, and how are they applied?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the spirocyclic structure by identifying unique proton environments (e.g., bridgehead protons) and carbon connectivity.
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>98%) and detects impurities using reverse-phase columns (C18) with UV detection at 210–254 nm.
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 125.21) and fragmentation patterns.
  • Melting Point Analysis : Ensures consistency with literature values (e.g., 180–185°C). Safety protocols for handling corrosive solvents (e.g., HCl) must be followed .

Q. What safety protocols are mandatory for handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles are required. Fume hoods must be used for reactions involving volatile acids (e.g., HCl).
  • Decontamination : Spills are neutralized with sodium bicarbonate and rinsed with water. Contaminated surfaces require ethanol-based cleaning.
  • Documentation : All personnel must complete hazard-specific training, review the Safety Data Sheet (SDS), and sign compliance forms before handling the compound .

Advanced Research Questions

Q. How can researchers optimize the stereochemical control of this compound during synthesis?

  • Chiral Catalysts : Use enantioselective catalysts like BINAP-Ru complexes to induce asymmetry during spirocyclization.
  • Resolution Techniques : Diastereomeric salt formation with tartaric acid derivatives separates enantiomers.
  • Kinetic Studies : Monitor reaction progress via in-situ IR spectroscopy to identify intermediates and adjust reaction conditions (e.g., temperature gradients).
    Validation via circular dichroism (CD) or X-ray crystallography is critical to confirm stereochemical outcomes .

Q. What methodologies are recommended for resolving contradictions in pharmacological activity data for spirocyclic amines?

  • Replication Studies : Repeat assays under standardized conditions (e.g., fixed cell lines, consistent RSL3 concentrations for ferroptosis inhibition).
  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values from Liproxstatin-1 analogs) to identify trends or outliers.
  • Mechanistic Profiling : Use CRISPR screening or proteomics to confirm target engagement and off-target effects. Discrepancies may arise from assay variability (e.g., cell permeability differences) .

Q. How can researchers validate the purity of this compound for in vivo studies?

  • Orthogonal Analytical Methods : Combine HPLC with charged aerosol detection (CAD) to detect non-UV-active impurities.
  • Elemental Analysis : Verify stoichiometric Cl⁻ content via ion chromatography (IC).
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) assess hygroscopicity and salt dissociation. Preclinical batches must meet ICH Q3A guidelines for impurities (<0.15%) .

Q. What strategies mitigate challenges in scaling up this compound synthesis?

  • Flow Chemistry : Continuous flow reactors minimize exothermic risks and improve mixing efficiency for cyclopropane precursors.
  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to adjust pH and temperature dynamically.
  • Design of Experiments (DoE) : Use factorial designs to optimize parameters like HCl concentration and cooling rates during salt formation .

Q. How should researchers design experiments to explore novel applications of Spiro[3.4]octan-1-amine derivatives in disease models?

  • Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., trifluoromethyl groups) and test in ferroptosis or GPCR assays.
  • In Vivo Models : Use Gpx4 knockdown mice to evaluate renal protection or hepatic ischemia/reperfusion injury models. Dose-response studies (1–10 mg/kg, IV) assess efficacy and toxicity.
  • Biomarker Analysis : Measure malondialdehyde (MDA) levels via LC-MS/MS to quantify lipid peroxidation inhibition .

Methodological Notes

  • Contradiction Management : Cross-reference data from PubChem, ECHA, and peer-reviewed journals to resolve synthesis or bioactivity discrepancies .
  • Ethical Compliance : Adhere to institutional guidelines for animal studies and chemical waste disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Spiro[3.4]octan-1-amine hydrochloride
Reactant of Route 2
Spiro[3.4]octan-1-amine hydrochloride

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